Acetylsulfamonomethoxine-d4
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Overview
Description
Acetylsulfamonomethoxine-d4 is a deuterated derivative of acetylsulfamonomethoxine, a sulfonamide antibiotic. This compound is primarily used as an internal standard in various analytical applications due to its stable isotopic labeling. The incorporation of deuterium atoms enhances its utility in mass spectrometry and other analytical techniques, allowing for precise quantification and tracking in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylsulfamonomethoxine-d4 typically involves the deuteration of acetylsulfamonomethoxine. The process begins with the preparation of sulfamonomethoxine, which is then acetylated to form acetylsulfamonomethoxine. The final step involves the incorporation of deuterium atoms, usually through a catalytic exchange reaction using deuterium oxide (D2O) or other deuterium sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the product’s quality and isotopic composition .
Chemical Reactions Analysis
Types of Reactions
Acetylsulfamonomethoxine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
Acetylsulfamonomethoxine-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of acetylsulfamonomethoxine and its metabolites.
Pharmacokinetics: Employed in studies to track the absorption, distribution, metabolism, and excretion of acetylsulfamonomethoxine in biological systems.
Environmental Science: Utilized in the detection and quantification of sulfonamide residues in environmental samples.
Biomedical Research: Helps in studying the metabolic pathways and biotransformation of sulfonamide antibiotics in various organisms
Mechanism of Action
Acetylsulfamonomethoxine-d4, like its non-deuterated counterpart, exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By inhibiting this enzyme, this compound disrupts folic acid synthesis, leading to bacterial cell death. The deuterium atoms do not alter the compound’s mechanism of action but enhance its stability and detectability in analytical applications .
Comparison with Similar Compounds
Similar Compounds
Sulfamonomethoxine: The non-acetylated form of acetylsulfamonomethoxine.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide antibiotic used in combination with other drugs to treat various infections.
Uniqueness
Acetylsulfamonomethoxine-d4 is unique due to its stable isotopic labeling, which makes it highly valuable in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in complex biological and environmental matrices .
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)16-10-3-5-11(6-4-10)22(19,20)17-12-7-13(21-2)15-8-14-12/h3-8H,1-2H3,(H,16,18)(H,14,15,17)/i3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUQXNLLHFAYDF-LNFUJOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=CC(=NC=N2)OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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